Product packaging for Pregnanediol 3-glucuronide(Cat. No.:CAS No. 1852-49-9)

Pregnanediol 3-glucuronide

Cat. No.: B129214
CAS No.: 1852-49-9
M. Wt: 496.6 g/mol
InChI Key: ZFFFJLDTCLJDHL-JQYCEVDMSA-N
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Description

Significance as a Progesterone (B1679170) Metabolite in Physiological Studies

The measurement of PdG is of paramount importance in reproductive endocrinology. ontosight.ai It serves as a robust indicator of ovulation and the function of the corpus luteum, the temporary endocrine structure that produces progesterone after ovulation. frontiersin.orgnih.gov A significant rise in PdG levels during the luteal phase of the menstrual cycle confirms that ovulation has occurred. frontiersin.orgnih.gov

Key applications in physiological studies include:

Confirmation of Ovulation: Studies have demonstrated that a sustained elevation of urinary PdG for at least three consecutive days is a highly specific and sensitive marker of ovulation. rupahealth.comfactsaboutfertility.orgnih.gov This is critical for fertility awareness-based methods and for assessing ovarian function. factsaboutfertility.org

Assessment of Luteal Phase Function: Adequate progesterone production during the luteal phase is essential for preparing the endometrium for implantation. Monitoring PdG levels helps in evaluating the health of the luteal phase. rsc.orgcreative-diagnostics.com

Pregnancy Monitoring: Progesterone is vital for maintaining a healthy pregnancy, and its production increases significantly after conception. medchemexpress.comrupahealth.com Tracking the rise in PdG levels can be used to monitor early pregnancy. rupahealth.com

The following table summarizes the established urinary PdG thresholds for assessing different phases of ovarian activity.

PdG Excretion Rate (µmol/24h) Indication
< 7 µmol/24 hAnovulatory cycle
> 9 µmol/24 hBiochemical proof of ovulation
> 13.5 µmol/24 hSufficient for a fertile ovulatory cycle

Data sourced from Frontiers in Public Health. frontiersin.org

Historical Context of Pregnanediol-3-Glucuronide Research

The journey of PdG research began with the broader investigation of progesterone and its metabolites. One of the earliest clinically useful methods for estimating pregnanediol (B26743) was a gravimetric method reported in 1937, which required a 24 to 48-hour urine collection. bioscientifica.comjogi.co.in In the 1940s, qualitative and quantitative methods based on colorimetric reactions after acid hydrolysis were developed. jogi.co.in

A significant advancement came with the understanding that pregnanediol is primarily excreted as a glucuronide conjugate. taylorandfrancis.com Early assays often involved acid hydrolysis to free the pregnanediol before measurement. bioscientifica.com The development of chromatographic procedures in the 1950s improved the specificity and accuracy of these measurements. bioscientifica.com The latter half of the 20th century saw the advent of immunoassays, which offered a more direct and less cumbersome way to measure PdG. google.com

Current Research Paradigms and Methodological Evolution

Modern research on Pregnanediol-3-glucuronide has been shaped by the development of highly sensitive and specific analytical techniques. These advancements have enabled more precise and convenient monitoring of reproductive hormones.

The evolution of these methods has moved from cumbersome, time-consuming chemical assays to rapid, user-friendly tests.

Timeline of Methodological Advancements:

1930s-1950s: Gravimetric and Colorimetric Methods: These early methods were laborious and required large urine volumes and chemical treatments like acid hydrolysis. bioscientifica.comjogi.co.in

1960s: Gas Chromatography-Mass Spectrometry (GC-MS): The introduction of GC-MS allowed for the measurement of unconjugated pregnanediol with greater specificity. unito.it

1980s-1990s: Immunoassays: The development of radioimmunoassays (RIA) and enzyme immunoassays (EIA) revolutionized PdG testing. nih.govnih.gov These methods were more sensitive and did not always require a hydrolysis step, allowing for the direct measurement of the glucuronide conjugate. nih.gov This led to the creation of immunotubes and immunosticks for home use. nih.gov

2010s-Present: Advanced Immunoassays and Mass Spectrometry: Recent years have seen the refinement of immunoassays, such as the development of time-resolved fluorescence microsphere immunoassays (TRFIA) that allow for the simultaneous and rapid quantification of both PdG and estrone-3-glucuronide (E1-3-G). rsc.orgnih.gov Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for its high sensitivity, specificity, and ability to directly measure PdG in various biological samples, including serum and dried urine spots, without extensive sample preparation. nih.govresearchgate.netnih.govresearchgate.net

The following table provides a comparative overview of the performance of different modern analytical methods for PdG detection.

Method Sample Type Key Advantages Reported Performance
Enzyme Immunoassay (EIA) Urine, Fecal Samples, Extracted Serum/PlasmaWidely available, cost-effective.Sensitivity of 0.180 ng/mL. arborassays.com
Time-Resolved Fluorescence Microsphere Immunoassay (TRFIA) UrineRapid (10 min), multiplex capability.LOD: 1.5 µg/mL; High concordance with ELISA (R² = 0.92). rsc.orgnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Serum, Urine, Dried Urine SpotsHigh sensitivity and specificity, short analysis time.LOD: 0.01 ng/mL; High accuracy and precision. nih.govresearchgate.net

LOD: Limit of Detection

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O8 B129214 Pregnanediol 3-glucuronide CAS No. 1852-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFFJLDTCLJDHL-JQYCEVDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191467
Record name beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pregnanediol 3-O-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1852-49-9, 38055-17-3
Record name Pregnanediol-3alpha-glucuronide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregnanediol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038055173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregnanediol 3-glucuronide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488GK5DQ5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pregnanediol 3-O-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010318
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biochemical Pathways and Metabolism of Pregnanediol 3 Glucuronide

Progesterone (B1679170) Catabolism and Pregnanediol (B26743) Formation

The metabolic journey of progesterone begins with its conversion to various pregnanediol isomers, a process primarily occurring in the liver. rupahealth.comrupahealth.com This catabolic pathway is crucial for deactivating progesterone and preparing it for subsequent elimination from the body.

Role of 5α- and 5β-Reductases in Progesterone Metabolism

The initial and rate-limiting step in the catabolism of progesterone is its reduction by two key enzymes: 5α-reductase and 5β-reductase. rupahealth.comrupahealth.com These enzymes act on the double bond between the C4 and C5 positions of the progesterone molecule, leading to the formation of two distinct dihydroprogesterone isomers: 5α-dihydroprogesterone (5α-DHP) and 5β-dihydroprogesterone (5β-DHP), respectively. wikipedia.org

The activity of these reductases determines the isomeric form of the resulting pregnanediol. The 5α-reductase pathway leads to the formation of α-pregnanediol, while the 5β-reductase pathway produces β-pregnanediol. rupahealth.com The liver exhibits high activity of both 5α-reductase (specifically the SRD5A1 isoform) and 5β-reductase (AKR1D1). cas.cznih.gov While 5α-reductase is also known for its role in potentiating androgens like testosterone, both enzymes are integral to the metabolism of progesterone and cortisol. dutchtest.com Subsequent reduction of the 3-oxo group of these dihydrosteroids by ketosteroid reductases, such as those from the aldo-keto reductase (AKR) superfamily, results in the formation of tetrahydrosteroids, including the various isomers of pregnanediol. nih.gov

Identification of Pregnanediol as the Primary Urinary Metabolite of Progesterone

Pregnanediol, specifically the 5β-pregnane-3α,20α-diol isomer, is recognized as the major and primary urinary metabolite of progesterone. wikipedia.orgzrtlab.com Following the administration of progesterone, a significant portion, estimated to be between 15% and 30%, is recovered in the urine as pregnanediol glucuronide. wikipedia.orgwikipedia.org The measurement of urinary pregnanediol-3-glucuronide provides an indirect but reliable assessment of progesterone production and metabolism. caymanchem.comwikipedia.org This correlation is fundamental in various clinical and research settings for monitoring ovarian activity and luteal phase function. researchgate.netfrontiersin.org The excretion pattern of pregnanediol glucuronide in urine closely mirrors the levels of progesterone in the blood. caymanchem.comresearchgate.net

Glucuronidation Process of Pregnanediol

For the relatively nonpolar pregnanediol to be efficiently excreted in the urine, it must be converted into a more water-soluble form. This is achieved through a process called glucuronidation, a major phase II metabolic reaction.

Enzyme Systems Involved: UDP-Glucuronosyltransferases (UGT)

The conjugation of pregnanediol with glucuronic acid is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). rupahealth.comwikipedia.org These microsomal enzymes facilitate the transfer of a glucuronic acid moiety from the activated donor molecule, uridine 5'-diphospho-glucuronic acid (UDPGA), to the pregnanediol molecule. wikipedia.orgxenotech.com This reaction results in the formation of pregnanediol-3-glucuronide, a compound with significantly increased water solubility, making it readily excretable by the kidneys. creative-diagnostics.com The UGT enzyme system is crucial for the metabolism and elimination of a wide range of endogenous substances, including steroid hormones, and xenobiotics. wikipedia.orgyoutube.com

Sites of Glucuronidation: Hepatic and Extrahepatic Tissues

The primary site of progesterone metabolism and subsequent glucuronidation of its metabolites, including pregnanediol, is the liver. rupahealth.comnih.govrupahealth.com The liver is rich in the necessary enzymes, including 5α/5β-reductases and UGTs, to carry out these biotransformations. cas.czyoutube.com However, progesterone metabolism and glucuronidation are not confined exclusively to the liver. Extrahepatic tissues such as the intestines, brain, and skin also possess the enzymatic machinery to metabolize progesterone. rupahealth.comrupahealth.com The expression of UGTs has been identified in various extrahepatic tissues, including the kidney and gastrointestinal tract, indicating their role in local steroid metabolism and detoxification. xenotech.comyoutube.comscienceopen.com

Excretion Pathways of Pregnanediol-3-Glucuronide

Following its formation, primarily in the liver, pregnanediol-3-glucuronide is released into the circulation. wikipedia.org Due to its increased water solubility, it is efficiently filtered from the blood by the kidneys and eliminated from the body in the urine. wikipedia.orgcreative-diagnostics.com The urinary excretion of pregnanediol-3-glucuronide serves as a definitive endpoint for a significant portion of the progesterone produced in the body. frontiersin.orgbioscientifica.com Measuring the levels of this metabolite in urine is a non-invasive method to assess progesterone levels and, by extension, ovarian function, particularly confirming ovulation and monitoring the luteal phase of the menstrual cycle. researchgate.netfrontiersin.orgresearchgate.net

Renal Excretion and Urinary Presence as a Key Marker

The primary route of elimination for Pregnanediol-3-glucuronide is through renal excretion into the urine. rupahealth.com The concentration of PdG in urine directly correlates with the levels of progesterone in the serum, making it a reliable non-invasive marker for assessing progesterone production. caymanchem.comnih.govnih.gov This characteristic is particularly valuable in reproductive endocrinology for monitoring ovarian function.

The analysis of urinary PdG is a cornerstone for tracking the menstrual cycle and confirming ovulation. caymanchem.comfactsaboutfertility.org Following ovulation, the corpus luteum begins to produce progesterone, leading to a significant and sustained rise in urinary PdG levels. frontiersin.orgnih.gov This post-ovulatory increase serves as definitive biochemical evidence that ovulation has occurred. frontiersin.org

Detailed research has established specific thresholds for urinary PdG excretion rates that help to characterize the nature of a menstrual cycle. These values are crucial for distinguishing between various states of ovarian activity, from anovulatory cycles to fully fertile ones. frontiersin.org The daily monitoring of these excretion rates provides a detailed picture of the hormonal fluctuations throughout the menstrual cycle, revealing the inherent variability of normal cycle profiles. oup.com

Table 1: Urinary Pregnanediol-3-Glucuronide (PdG) Excretion Rates and Ovarian Cycle Status

PdG Excretion Rate Interpretation Source
Will not exceed 7 µmol/24 h Anovulatory cycle frontiersin.org
Exceeds 9 µmol/24 h Biochemical proof of ovulation frontiersin.org
Exceeds 13.5 µmol/24 h within 6 days of the estrogen peak Indicates a fertile, ovulatory cycle frontiersin.org

This table presents key thresholds in urinary PdG levels used to interpret different phases and events of the menstrual cycle based on scientific research.

The utility of urinary PdG extends to fertility monitoring and the management of early pregnancy. rupahealth.com Consistent measurement of its levels can help identify issues such as luteal phase defects, where progesterone production is insufficient to support a potential pregnancy. rupahealth.com

Other Biological Excretory Routes (e.g., Fecal)

While renal excretion is the primary pathway, progesterone metabolites, including glucuronide and sulfate conjugates of pregnanediol, are also excreted into the bile. nih.gov From the bile, these metabolites can enter the gastrointestinal tract. Here, they may be subject to enterohepatic recycling or be eliminated from the body through the feces. nih.gov

The excretion of progesterone metabolites in feces has been established as a valuable non-invasive tool for monitoring reproductive function, particularly in wildlife and zoological studies. nih.gov Progesterone is broken down by the liver into numerous metabolites that are subsequently passed into the feces. nih.gov Research has demonstrated the utility of measuring fecal pregnanediol glucuronide to assess ovarian cycles in various animal species, including the Javan Gibbon and the okapi. ui.ac.idresearchgate.net

Physiological Significance and Endocrine Regulation of Pregnanediol 3 Glucuronide

Role in Female Reproductive Physiology

The measurement of urinary PdG is instrumental in understanding and monitoring key events in the female reproductive cycle. Its fluctuations provide a direct reflection of progesterone (B1679170) secretion by the corpus luteum following ovulation and by the placenta during pregnancy.

Role in Embryogenesis and Maternal Immune Response

Pregnanediol-3-glucuronide is a direct reflection of the metabolic activity of progesterone, a steroid hormone that plays a fundamental role in embryogenesis and the modulation of the maternal immune response. rupahealth.comresearchgate.netnih.gov Progesterone is indispensable for creating a receptive uterine environment for the embryo. It orchestrates the transformation of the endometrium, making it suitable for implantation and subsequent development. creative-diagnostics.com Therefore, the measurement of PdG provides an indirect but vital assessment of the hormonal support necessary for early embryonic life. researchgate.netnih.gov

The success of a pregnancy relies on a unique immunological state where the mother's immune system tolerates the semi-allogeneic fetus. frontiersin.org Progesterone is a key mediator of this maternal immune tolerance. researchgate.netnih.gov It helps to suppress potentially harmful maternal immune responses against the fetus by promoting an anti-inflammatory state at the feto-maternal interface. frontiersin.org By monitoring PdG, clinicians can gauge the level of progesterone being metabolized, which is linked to the maintenance of this crucial immunomodulatory function that protects the developing embryo from rejection. researchgate.netnih.gov

Neuroendocrine and Systemic Physiological Functions

Pregnanediol-3-Glucuronide as an Indicator of Neurosteroid Metabolism

While PdG itself is not neuroactive, its production rate reflects the amount of progesterone available to be converted into neuroactive steroids like allopregnanolone (B1667786). The biosynthesis of these neurosteroids is a critical aspect of progesterone's function in the central nervous system. nih.gov Therefore, measuring urinary or serum PdG can provide valuable insights into the broader neurosteroid metabolic environment, reflecting the availability of the precursor hormone essential for the synthesis of compounds that regulate neuronal activity, mood, and anxiety. nih.gov

Associations with Mood and Mental Health (e.g., Major Depressive Disorder)

The metabolism of progesterone into neuroactive steroids has significant implications for mood and mental health. Fluctuations in these hormones have been linked to various mood disorders. nih.gov Specifically, the neurosteroid allopregnanolone, another metabolite of progesterone, has been extensively studied for its anxiolytic and antidepressant effects. nih.gov Research has shown that decreased levels of allopregnanolone in the serum and cerebrospinal fluid are found in patients with major depressive disorder. nih.gov

Given that PdG is the main excretory metabolite of progesterone, its levels reflect the total production of the parent hormone. wikipedia.org This production is the starting point for the synthesis of neuroactive metabolites that influence mental health. nih.gov Consequently, while not a direct measure of neuroactive steroid levels, PdG can be seen as an upstream indicator of the metabolic activity that gives rise to these mood-regulating compounds. The link between progesterone metabolism and depression is further supported by findings that some antidepressant treatments, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), can increase allopregnanolone concentrations, and direct administration of allopregnanolone has shown clinical efficacy in treating depression. nih.gov

Analytical Methodologies for Pregnanediol 3 Glucuronide Quantification in Research

Sample Collection and Preparation for Pregnanediol-3-Glucuronide Analysis

The initial steps of sample collection and preparation are critical for ensuring the accuracy and reliability of subsequent PdG quantification. The choice of biological matrix and adherence to proper handling and storage protocols are foundational to the integrity of the analytical results.

The quantification of PdG can be performed in a variety of biological matrices, each offering distinct advantages for research applications.

Urine: As the primary excretion route for progesterone (B1679170) metabolites, urine is the most common matrix for PdG analysis. rupahealth.com It allows for completely non-invasive sample collection. Both spot urine samples and complete 24-hour collections are utilized. unito.itnih.gov Methods have been developed for the direct analysis of PdG in diluted urine, often referred to as "dilute and shoot" methods, which require minimal pre-analytical treatment. unito.itnih.gov

Serum and Plasma: Accurate measurement of PdG in serum and plasma is necessary for evaluating systemic progesterone production. researchgate.netnih.gov Analysis in these matrices typically requires an extraction step to separate the analyte from proteins and other interfering substances before quantification. thermofisher.com

Dried Urine Spots (DUS): DUS provides a minimally invasive and convenient method for sample collection and storage, particularly for remote or large-scale field studies. researchgate.net A small volume of urine (<20 µL) is sufficient, and novel liquid chromatography-mass spectrometry (LC-MS) methods have been developed to measure PdG directly from these spots without the need for deconjugation or derivatization. researchgate.net

Fecal Extracts: Fecal hormone metabolite analysis is a powerful non-invasive tool for monitoring reproductive status in wildlife and other species. researchgate.net Enzyme-linked immunosorbent assay (ELISA) kits are available that can quantify PdG in dried fecal extracts. thermofisher.com

Cell Culture Medium: In vitro studies investigating steroid metabolism necessitate the measurement of analytes in cell culture media. Assays have been validated for the quantitative measurement of PdG in tissue culture media samples, allowing researchers to study progesterone metabolism at a cellular level. thermofisher.com

Maintaining the integrity of PdG in biological samples from collection to analysis is paramount. Stability is a function of time, temperature, and the presence of preservatives.

For urinary samples, studies have characterized the stability of PdG under various conditions. After two weeks without additives, PdG concentrations remain stable at 4°C (91.9% to 102.8% of initial concentration). nih.gov However, significant degradation occurs at higher temperatures, with concentrations dropping to 35.1% to 89.6% at 25°C and 7.5% to 66.9% at 37°C over the same period. nih.gov For long-term storage of up to 24 weeks, freezing at -80°C is effective, with or without the addition of cryoprotectants like glycerol. nih.gov

For serum and plasma, it is recommended to process samples soon after collection. If not analyzed immediately, samples should be aliquoted and stored at -20°C or lower to avoid loss of bioactivity and contamination, while minimizing repeated freeze-thaw cycles.

In the context of UHPLC-MS/MS analysis, extracted samples have demonstrated stability. For instance, processed quality control samples stored at 4°C showed concentration differences of less than 15% when reinjected after 4 and 7 days. unito.it

Advanced Spectrometric Techniques

Modern analytical research relies heavily on advanced spectrometric techniques to achieve the high degree of sensitivity and specificity required to measure steroid metabolites like PdG in complex biological fluids.

LC-MS/MS and its high-throughput counterpart, UHPLC-MS/MS, have become the gold standard for PdG quantification, surpassing traditional immunoassay methods in specificity and sensitivity. researchgate.netnih.gov These techniques physically separate PdG from other structurally similar steroid glucuronides using liquid chromatography before detecting and quantifying it with high precision using tandem mass spectrometry. unito.itnih.gov

The development of robust LC-MS/MS and UHPLC-MS/MS methods involves the careful optimization of several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.netnih.gov

Sample Preparation: The goal is to efficiently extract PdG while removing matrix components that can interfere with analysis.

Dilute and Shoot: For urine samples, this simple approach involves only dilution before injection, offering rapid analysis times suitable for high-throughput screening. unito.itnih.gov

Protein Precipitation: For serum and plasma, a simple protein precipitation using solvents like methanol (B129727) is a common first step. researchgate.net

Liquid-Liquid Extraction (LLE): LLE with solvents such as methyl tert-butyl ether has been used to further purify samples after initial protein precipitation. researchgate.net

Solid-Phase Extraction (SPE): SPE is sometimes employed for more extensive cleanup prior to LC-MS/MS analysis, although simpler methods are often preferred for speed. unito.it

Chromatographic Separation: Optimization focuses on achieving a clean separation of PdG from potentially interfering isomers and other compounds. This involves selecting an appropriate analytical column (e.g., C18 columns) and optimizing the mobile phase composition and gradient elution program to ensure a sharp, symmetrical peak for accurate integration. researchgate.netunito.it

Mass Spectrometric Detection: High sensitivity and specificity are achieved by operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves optimizing parameters such as ion spray voltage and gas pressures, and selecting specific precursor-to-product ion transitions for both PdG and its isotopically labeled internal standard (e.g., PDG-¹³C₅). researchgate.netunito.it This ensures that the signal is unequivocally from the target analyte.

To ensure reliability, analytical methods for PdG quantification are rigorously validated according to international guidelines. Key validation parameters are assessed to demonstrate the method's performance. researchgate.netunito.itnih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often expressed as the percentage of bias. For a UHPLC-MS/MS method in urine, intra-day and inter-day bias across various concentrations ranged from 0.12% to 4.60%. unito.it An LC-MS/MS method for serum demonstrated accuracy between 90.6% and 110.4%. researchgate.netnih.gov

Precision: This measures the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed within a single run (intra-day or repeatability) and between different runs (inter-day or intermediate precision). unito.it For serum analysis, the RSD was found to be less than 10.6%. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ (or LLOQ) is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. unito.it A UHPLC-MS/MS method for urine reported an LOD of 0.005 µg/mL and an LOQ of 0.01 µg/mL. unito.it An LC-MS/MS method for serum achieved an LOQ of 0.01 ng/mL. researchgate.netnih.gov

Linear Range: This is the range of concentrations over which the instrument's response is directly proportional to the analyte concentration. A method for serum PdG was linear over the range of 0.38 to 100 ng/mL. researchgate.netnih.gov

Recovery: This is the efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. The mean recovery for a serum LC-MS/MS method was 103.4%. researchgate.netnih.gov

The tables below summarize validation data from published research on PdG quantification.

Validation Parameters for a UHPLC-MS/MS Method for PdG in Urine
ParameterConcentration (µg/mL)ValueReference
SensitivityLOD0.005 µg/mL unito.it
LLOQ0.01 µg/mL
Accuracy (Bias)0.01 µg/mL0.12% (Intra-day) / 0.24% (Inter-day)
0.10 µg/mL1.95% (Intra-day) / 1.74% (Inter-day)
2.50 µg/mL2.12% (Intra-day) / 2.38% (Inter-day)
50.0 µg/mL3.35% (Intra-day) / 3.37% (Inter-day)
Precision (RSD)0.01 µg/mL1.5% (Repeatability) / 2.1% (Intermediate)
0.10 µg/mL3.3% (Repeatability) / 3.5% (Intermediate)
2.50 µg/mL2.3% (Repeatability) / 2.6% (Intermediate)
50.0 µg/mL2.9% (Repeatability) / 3.2% (Intermediate)
Validation Parameters for an LC-MS/MS Method for PdG in Serum
ParameterValueReference
Linear Range0.38 to 100 ng/mL researchgate.netnih.gov
Limit of Quantification (LOQ)0.01 ng/mL
Precision (RSD)< 10.6%
Accuracy90.6% to 110.4%
Mean Recovery103.4%

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Immunoanalytical Approaches

Immunoassays are the most widely used methods for the quantification of PdG in research settings due to their high throughput, sensitivity, and specificity. These techniques leverage the specific binding interaction between an antibody and the target antigen, in this case, PdG.

Enzyme immunoassays (EIA), particularly the enzyme-linked immunosorbent assay (ELISA), are a mainstay in research for measuring urinary PdG. massey.ac.nz These assays are typically designed in a competitive format. In this configuration, PdG present in a urine sample competes with a known amount of enzyme-labeled PdG for a limited number of binding sites on a specific anti-PdG antibody that is coated onto a microtiter plate. massey.ac.nznih.gov The amount of enzyme-labeled PdG that binds to the antibody is inversely proportional to the concentration of unlabeled PdG in the sample. Following a washing step to remove unbound components, a substrate is added, which reacts with the enzyme to produce a measurable color change. massey.ac.nzmassey.ac.nz The intensity of the color is then read using a spectrophotometer, and the concentration of PdG in the sample is determined by comparing the result to a standard curve.

Monoclonal antibodies are often employed in these assays to ensure a long-term, consistent supply and high specificity. nih.govnih.gov The development of direct urinary ELISA methods has streamlined the process, allowing for the analysis of diluted urine samples without the need for prior extraction steps. nih.gov These assays have been successfully validated against established methods like gas chromatography and World Health Organisation (WHO) assays, demonstrating their reliability. massey.ac.nznih.gov

The performance characteristics of these ELISAs make them suitable for a wide range of research applications, including population-level studies where frequent measurements are required. nih.gov They have proven to be robust, with good recovery, parallelism, and low inter- and intra-assay coefficients of variation. nih.gov

Parameter EIA/ELISA Performance Characteristics References
Assay Principle Direct competitive immunoassay massey.ac.nzmassey.ac.nz
Antibody Type Monoclonal or Polyclonal (Sheep IgG) massey.ac.nznih.gov
Enzyme Conjugate Horseradish peroxidase (HRP) massey.ac.nzmassey.ac.nz
Sensitivity 0.5 µmoles/24 h massey.ac.nzmassey.ac.nz
Recovery ~108% nih.gov
Inter- & Intra-assay CVs <11% nih.gov
Validation Correlated well with serum progesterone (r = 0.98) and validated against WHO assays massey.ac.nznih.gov

A more recent advancement in immunoassay technology is the Time-Resolved Fluorescence Microsphere Immunoassay (TRFIA). This method offers several advantages over traditional ELISA, including higher sensitivity and the potential for simultaneous multiplex detection of several biomarkers from a single sample. rsc.org TRFIA utilizes fluorescent microspheres labeled with lanthanide chelates, which have a long fluorescence lifetime. This property allows for the measurement of the specific signal after the short-lived background fluorescence has decayed, thereby significantly improving the signal-to-noise ratio and sensitivity. nih.gov

For PdG analysis, a competitive TRFIA format can be employed, often in a lateral flow immunochromatographic strip format, which allows for rapid analysis. frontiersin.orgnih.gov A significant application of TRFIA is the simultaneous quantification of PdG and other key reproductive hormones, such as estrone-3-glucuronide (E1G). rsc.org This multiplexing capability is highly efficient for menstrual cycle research, providing a more comprehensive hormonal profile from a single, small-volume urine sample.

Validation studies have shown that TRFIA methods for PdG have broad linear dynamic ranges and low limits of detection. rsc.org They exhibit high specificity with minimal cross-reactivity to structurally related hormones and urinary interferents. rsc.org Furthermore, clinical validation has demonstrated a strong concordance between TRFIA and established ELISA methods, making it a robust tool for research. rsc.org

Parameter TRFIA Performance for PdG Quantification References
Assay Principle Competitive model-based time-resolved fluorescence microsphere immunoassay rsc.orgfrontiersin.org
Format Lateral flow immunochromatographic strip frontiersin.orgnih.gov
Linear Dynamic Range 1.5–100 μg/mL rsc.org
Limit of Detection (LOD) 1.5 μg/mL; 8.39 ng/mL in another study rsc.orgfrontiersin.orgnih.gov
Recovery Rates 90.98–108.67% rsc.org
Precision (CV) < 10% rsc.org
Concordance with ELISA Adjusted R² = 0.92; >95% agreement in Bland-Altman analysis rsc.org

Standardization and Data Interpretation in Pregnanediol-3-Glucuronide Research

Urine concentration can vary significantly depending on an individual's hydration status and fluid intake. wisc.edu To account for this variability and normalize hormone concentrations, urinary PdG levels are often adjusted for creatinine (B1669602), a metabolic byproduct excreted at a relatively constant rate. wisc.edu This adjustment is a widely accepted practice intended to provide a more stable and comparable measure of hormone excretion. nih.gov

However, the utility of creatinine adjustment is a subject of some debate. The excretion of creatinine can be influenced by factors such as age, sex, and muscle mass, which can introduce variability. mdpi.com Some research suggests that while creatinine adjustment can reduce variability and produce smoother hormonal profiles, it may not always be necessary or beneficial. nih.gov One study found an excellent correlation between unadjusted urinary PdG and serum progesterone levels, but this correlation weakened after creatinine adjustment in older individuals, leading to the recommendation that the practice be discouraged in that demographic. nih.gov Therefore, the decision to use creatinine adjustment should be made based on the specific research question and study population.

For a comprehensive assessment of ovarian function, PdG measurements are most informative when interpreted in the context of other key reproductive hormones. nih.gov Estrone-3-glucuronide (E1G), the primary urinary metabolite of estradiol, reflects follicular activity, while the luteinizing hormone (LH) surge triggers ovulation. nih.govnih.gov

The simultaneous measurement of E1G, LH, and PdG allows for a detailed characterization of the menstrual cycle. nih.gov The rise in E1G indicates follicular development, the LH peak signals impending ovulation, and the subsequent rise in PdG confirms that ovulation has occurred and that the luteal phase has begun. nih.govnih.gov This integrated approach is crucial for accurately identifying the fertile window, confirming ovulation, and assessing the adequacy of the luteal phase. nih.govresearchgate.net The ratio of E1G to PdG can also be used to delineate different phases of the cycle. nih.gov

Advanced statistical methods are employed to analyze complex hormonal profiles and to establish clinically and analytically meaningful thresholds for PdG. Receiver Operating Characteristic (ROC) curve analysis is a valuable tool for determining the optimal concentration threshold for a positive PdG test to confirm ovulation. researchgate.netresearchgate.net By plotting the true positive rate (sensitivity) against the false positive rate (1-specificity) for various threshold values, researchers can identify the cutoff that provides the best balance of sensitivity and specificity for a given application. researchgate.net For instance, a study aiming to confirm ovulation with high certainty might prioritize a threshold that yields 100% specificity. researchgate.net

Clinical Research Applications of Pregnanediol 3 Glucuronide

Fertility Management and Reproductive Health Monitoring

Pregnanediol-3-glucuronide (PdG), the primary urinary metabolite of progesterone (B1679170), has emerged as a critical non-invasive biomarker in the field of reproductive health. Its measurement provides valuable insights into ovulation and luteal phase function, aiding in fertility management and the diagnosis of reproductive disorders.

Diagnosis of Ovulatory Dysfunction and Anovulation

The assessment of urinary Pregnanediol-3-glucuronide (PdG) is a key method for confirming ovulation and identifying ovulatory dysfunction, a condition characterized by abnormal, irregular, or absent ovulation. nih.govmdpi.com Elevated levels of PdG in a urine sample, typically measured one week before the anticipated onset of menstruation, serve as a reliable indicator that ovulation has occurred. nih.gov

Quantitative analysis of urinary PdG has led to the development of specific algorithms to distinguish between ovulatory and anovulatory cycles. Research has shown that a sustained elevation in PdG concentrations is indicative of a functional corpus luteum and, therefore, successful ovulation. For instance, one study established that urinary PdG levels exceeding 5 μg/mL for three consecutive days can confirm ovulation with high sensitivity and specificity. dntb.gov.ua

To enhance the accuracy of diagnosing anovulation, researchers have developed ratio-based algorithms. One such algorithm calculates the ratio of daily PdG concentration (indexed by creatinine (B1669602) to account for urine dilution) to a baseline PdG level. Cycles where the PdG ratio is greater than or equal to 3 for three or more consecutive days are classified as ovulatory. This method has demonstrated high specificity in correctly identifying anovulatory cycles, making it a valuable tool for screening in epidemiological studies of reproductive health. nih.gov

Table 1: PdG Ratio Algorithm for Identifying Anovulatory Cycles nih.gov

MethodPopulationSensitivity for AnovulationSpecificity for Anovulation
Cycles Method (All Cycles)Validation Group (n=88)75%89.5%
Interval Method (All Cycles)Validation Group (n=89)75%92.2%

This table illustrates the effectiveness of a urinary pregnanediol-3-glucuronide (PdG) ratio algorithm in identifying anovulatory cycles in a study population. The algorithm's sensitivity and specificity were tested using two different calculation methods.

Monitoring Luteal Phase Adequacy and Function

The luteal phase, which begins after ovulation, is characterized by the production of progesterone from the corpus luteum. Adequate progesterone levels are essential for preparing the endometrium for embryo implantation and supporting an early pregnancy. Urinary PdG measurements provide a non-invasive means to assess the adequacy of this crucial phase. dntb.gov.uaresearchgate.net

Table 2: Urinary PdG Thresholds for Luteal Phase Assessment dntb.gov.uaescholarship.org

PdG Excretion RateInterpretation
> 7 µmol/24 hIndicates the end of the fertile window
> 9 µmol/24 hBiochemical proof of ovulation
> 13.5 µmol/24 hSuggests adequate luteal phase function to support pregnancy

This table outlines specific 24-hour urinary pregnanediol-3-glucuronide (PdG) excretion rate thresholds and their clinical interpretations in the context of assessing luteal phase function.

Application in Fertility Awareness-Based Methods (FABMs) and Natural Family Planning (NFP)

Fertility Awareness-Based Methods (FABMs) and Natural Family Planning (NFP) are approaches that involve tracking observable signs of fertility to determine the fertile and infertile phases of the menstrual cycle. researchgate.netccjm.orgnih.gov The inclusion of urinary PdG testing has significantly enhanced the accuracy and effectiveness of these methods. rupahealth.comresearchgate.net

By confirming that ovulation has occurred, PdG testing helps to more accurately identify the post-ovulatory infertile phase. rupahealth.comresearchgate.net Home-based urinary tests that measure PdG, often in conjunction with estrone-3-glucuronide (E3G) and luteinizing hormone (LH), provide users with real-time data about their fertility status. dntb.gov.ua

Research has demonstrated that using PdG tests following a positive LH test or the disappearance of fertile-type cervical mucus can confirm ovulation with 100% specificity. rupahealth.comresearchgate.net This high level of certainty in identifying the post-ovulatory infertile window is a significant advancement for users of FABMs for either achieving or avoiding pregnancy. rupahealth.com

Table 3: Specificity of PdG Testing in FABM Scenarios for Ovulation Confirmation rupahealth.com

ScenarioModelSpecificity for Ovulation Confirmation
Daily PdG test alone3 consecutive days of positivity (>5µg/mL)Not specified as 100%
PdG test after first positive LH test3 consecutive days of positivity (>5µg/mL)100%
PdG test after disappearance of fertile mucus3 consecutive days of positivity (>5µg/mL)100%

This table summarizes the findings of a study on the use of urinary pregnanediol-3-glucuronide (PdG) testing to confirm ovulation within different Fertility Awareness-Based Method (FABM) protocols. The data is based on a secondary analysis of 326 menstrual cycles from 107 women.

Assessment in Assisted Reproductive Technologies (ART), e.g., Frozen Embryo Transfer Cycles

In the context of Assisted Reproductive Technologies (ART), such as Frozen Embryo Transfer (FET) cycles, adequate progesterone support is crucial for successful embryo implantation and pregnancy. Urinary PdG has been investigated as a potential non-invasive marker for monitoring luteal phase support in these cycles.

A pilot study was conducted to explore the association between urinary PdG levels on the day of embryo transfer and pregnancy outcomes in women undergoing FET. The study included 19 patients receiving vaginal progesterone for luteal phase support. Spot urine samples were collected post-transfer and analyzed for PdG levels.

Table 4: Patient and Cycle Characteristics in a Pilot FET Study

CharacteristicValue
Number of Patients19
Median Urinary PdG Level (pg/mL)3.5 (IQR: 2.0-5.0)
Positive hCG Rate63.2%
Clinical Pregnancy Rate63.2%
Ongoing Pregnancy Rate57.9%
Live Birth Rate57.9%

This table presents key characteristics and outcomes from a prospective pilot study investigating urinary pregnanediol-3-glucuronide (PdG) levels and pregnancy outcomes in 19 patients undergoing Frozen Embryo Transfer (FET) cycles.

Endocrine Disorders and Disease Biomarker Research

Beyond reproductive health, research into PdG is expanding to its potential role as a biomarker in endocrine-related diseases.

Association with Thyroid Cancer in Female Populations

Recent research has explored the potential of serum Pregnanediol-3-glucuronide (PdG) as a biomarker for thyroid cancer in women. A 2020 study by Li et al. developed a highly sensitive and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure serum PdG levels in different female groups, including thyroid cancer patients, healthy controls, and pregnant women. nih.gov

The study's findings indicated that serum PdG levels, when indexed to creatinine, were significantly down-regulated in patients with thyroid cancer compared to the healthy control group. nih.gov This suggests a potential inverse relationship between serum PdG levels and the risk of thyroid cancer.

To evaluate its diagnostic potential, a Receiver Operating Characteristic (ROC) curve analysis was performed. The analysis demonstrated that serum PdG/creatinine levels could identify thyroid cancer with a sensitivity of 83.3% and a specificity of 68.0%. The area under the curve (AUC) was 0.781, indicating a fair to good ability to distinguish between individuals with and without thyroid cancer. nih.gov These findings suggest that decreased serum PdG/creatinine levels may be associated with a risk of thyroid cancer and warrant further investigation as a potential clinical biomarker. nih.gov

Table 5: ROC Curve Analysis of Serum PdG/Creatinine for Thyroid Cancer Identification nih.gov

ParameterValue
Sensitivity83.3%
Specificity68.0%
Area Under Curve (AUC)0.781
95% Confidence Interval (CI)0.684 to 0.879

This table presents the results of a Receiver Operating Characteristic (ROC) curve analysis from a study evaluating the potential of serum pregnanediol-3-glucuronide (PdG)/creatinine levels to serve as a biomarker for identifying thyroid cancer in female patients.

Link to Chronic Anovulation, Female Infertility, Breast Cancer, and Endometrial Cancer

Low levels of urinary PdG are clinically associated with chronic anovulation, a condition often linked to female infertility. rupahealth.com The monitoring of PdG allows for the identification of anovulatory cycles, which are characterized by the absence of ovulation and, consequently, insufficient progesterone production. frontiersin.org

Research has established specific urinary PdG excretion rates that help differentiate between various states of ovarian function. These thresholds are instrumental in diagnosing conditions related to infertility. rupahealth.comfrontiersin.org

Table 1: Urinary PdG Excretion Rate Thresholds and Ovarian Function

PdG Excretion RateInterpretation of Ovarian/Cycle-Related Function
Will not exceed 7 µmol/24 hIndicates an anovulatory cycle. frontiersin.org
Exceeds 9 µmol/24 hProvides biochemical proof of ovulation. rupahealth.com
Exceeds 13.5 µmol/24 hSuggests luteal phase function sufficient to support a pregnancy. rupahealth.comfrontiersin.org

Furthermore, an algorithm based on the ratio of daily PdG to a baseline level has been developed to identify anovulatory cycles with notable sensitivity and specificity. nih.gov

Table 2: PdG Ratio Algorithm Performance in Identifying Anovulatory Cycles

MethodCycle GroupSensitivitySpecificity
Cycles MethodAll Cycles (n=88)75%89.5%
First Cycles (n=40)50%88.3%
Interval MethodAll Cycles (n=89)75%92.2%
First Cycles (n=40)50%94.1%

Data from a prospective study comparing a urinary PdG ratio algorithm to the "gold standard" of weekly serum progesterone levels ≤ 2 ng/ml for anovulation. nih.gov

Beyond infertility, chronic anovulation and the associated lack of progesterone are linked to an increased risk for certain hormone-sensitive cancers. The prolonged exposure to estrogen without the opposing effects of progesterone (unopposed estrogen) is a significant risk factor for the development of endometrial cancer. mskcc.orgyoutube.com Low progesterone levels, and by extension low urinary PdG, can indicate this hormonal imbalance, thereby signaling a heightened risk for endometrial hyperplasia and cancer. mskcc.orgnih.govmasseycancercenter.org Similarly, a potential link between hormonal imbalances reflected by PdG levels and breast cancer risk is an area of ongoing investigation. nih.gov

Research into Its Role in Spontaneous Preterm Birth

Research into the direct role of Pregnanediol-3-glucuronide in predicting spontaneous preterm birth is still emerging. However, its utility as a marker for progesterone levels has been more established in studies of early pregnancy viability. Progesterone is essential for maintaining a healthy pregnancy. rupahealth.comnih.gov Clinical studies have focused on the association between low urinary PdG levels and the risk of spontaneous abortion (miscarriage).

One prospective study found that while women with normal pregnancies showed a gradual rise in their urinary PdG to creatinine ratios from the 6th week of gestation, 94% of women who ultimately had a spontaneous abortion had ratios below the normal range. This suggests that low urinary PdG is a strong indicator of a non-viable early pregnancy.

This research highlights the potential of PdG measurements in assessing the health of early pregnancies. It provides a non-invasive method to identify pregnancies at high risk for spontaneous abortion, where insufficient progesterone production may be a contributing factor. rupahealth.com While this is distinct from preterm birth, it underscores the importance of adequate progesterone, as reflected by PdG, for a successful pregnancy outcome. The current primary predictors for spontaneous preterm birth in clinical practice include a history of prior preterm birth and ultrasound measurement of cervical length. lenus.ie

Perimenopausal Hormonal Fluctuations and Symptomology Studies

Relationship with Sleep Quality and Other Menopausal Symptoms

The perimenopausal transition is marked by significant hormonal fluctuations that contribute to a variety of symptoms, with sleep disturbances being among the most common. mdpi.commetagenicsinstitute.com Research exploring the relationship between urinary PdG levels and sleep quality during this phase has yielded complex and somewhat counter-intuitive findings.

Multiple studies have observed an association between higher levels of urinary PdG and an increased likelihood of sleep complaints or "trouble sleeping" in perimenopausal women. nih.govnih.gov This is noteworthy because progesterone and its metabolites are generally considered to have sleep-promoting effects. nih.gov For instance, in postmenopausal women, the administration of progesterone has been shown to improve sleep. nih.gov

One study focusing on early perimenopausal women found a 9.5% increase in the likelihood of reporting trouble sleeping for each log-unit increment in their PdG level. nih.gov This suggests that in the fluctuating hormonal environment of perimenopause, the relationship between progesterone metabolites and sleep architecture is not straightforward. nih.gov

It is important to note that other hormonal changes are also strongly linked to sleep disruption during this period. Lower levels of estradiol, the primary estrogen, are associated with impaired sleep quality, a higher frequency of arousals, and lower sleep efficiency. mdpi.comnih.gov Vasomotor symptoms, such as hot flashes and night sweats, which are common during perimenopause, are also primary drivers of sleep fragmentation. nih.govubc.ca The interplay between fluctuating estrogen, progesterone (as measured by PdG), and vasomotor symptoms creates a complex picture of sleep regulation during the menopausal transition. mdpi.comnih.gov

Advanced Research Topics and Future Directions for Pregnanediol 3 Glucuronide Studies

Development of Novel Non-Invasive Diagnostic Platforms

The demand for convenient and real-time hormonal monitoring has spurred the development of user-friendly diagnostic platforms for PdG. These advancements are centered on point-of-care testing and the refinement of existing rapid assay technologies.

Recent years have seen the development and commercialization of inexpensive, home-based urinary test strips for the detection of PdG. clinicaltrials.gov These kits are designed to provide women with a convenient method to confirm ovulation and identify their post-ovulatory infertile window. factsaboutfertility.org Commercially available products, such as the Easy@Home and Proov Confirm test kits, allow users to track PdG levels in urine, offering insights into ovulation outcomes. walmart.compremom.comglmedicalsupplies.com These tests work by detecting the presence of PdG, which correlates with serum progesterone (B1679170) levels and typically rises 24-36 hours after ovulation. clinicaltrials.gov A sustained elevation in urinary PdG, often defined as a level above 5 µg/mL for three consecutive days, can confirm ovulation with high specificity. factsaboutfertility.orgrupahealth.comnih.gov

The primary goal of these home-based kits is to offer a more accessible and less expensive alternative to traditional methods of ovulation confirmation, such as transvaginal ultrasounds or serum progesterone blood tests. clinicaltrials.gov By providing real-time data, these point-of-care assays facilitate natural family planning and fertility monitoring. rupahealth.com Ongoing research aims to improve the accuracy and usability of these kits, potentially integrating them with digital health platforms and fertility tracking apps for more comprehensive data analysis. walmart.compremom.com A pilot study has been conducted to assess the accuracy of a novel home-based urinary PdG test by comparing its results to serum progesterone levels. clinicaltrials.gov

Table 1: Characteristics of Home-Based Pregnanediol-3-Glucuronide (PdG) Monitoring Kits

FeatureDescriptionExample Commercial KitsKey Research Findings
Principle of DetectionUrinary test strips that measure the progesterone metabolite, pregnanediol-3-glucuronide (PdG).Easy@Home PdG Test Strips, Proov Confirm PdG Test Kit. walmart.comglmedicalsupplies.comUrinary PdG levels directly correlate with serum progesterone levels. clinicaltrials.gov
PurposeTo confirm ovulation and identify the post-ovulatory infertile period for fertility awareness and family planning. factsaboutfertility.orgnih.gov-Three consecutive days of urinary PdG levels above 5 µg/mL can confirm ovulation with 100% specificity. factsaboutfertility.orgnih.gov
Method of UseSimple dip-and-read urine test strips, with results typically available within minutes. premom.com-Provides a convenient and cost-effective alternative to clinical methods like ultrasound and blood tests. clinicaltrials.gov

Lateral flow assays (LFAs) form the technological basis for most home-based PdG tests. nih.gov Research is actively focused on refining these assays to enhance their sensitivity, specificity, and quantitative capabilities. A significant advancement is the development of competitive lateral flow immunoassays that can provide not just a positive or negative result, but a quantitative measurement of PdG concentration. researchgate.net

One innovative approach involves the use of time-resolved fluorescence microspheres in a lateral flow immunochromatography (TRFM-LFIA) strip. This method has demonstrated a wide detection range for PdG (30–2,000 ng/mL) with a low limit of detection (8.39 ng/mL), indicating its potential for highly sensitive and quantitative analysis. nih.gov The optimization of various components of the LFA, such as the choice of antibodies, the type of nanoparticles (e.g., gold or carbon), and the composition of the running buffer, is crucial for improving assay performance. researchgate.netmdpi.com Studies have shown that factors like the coating concentration of the analyte-protein conjugate and the dilution of the antibody solution significantly impact the sensitivity of the assay. researchgate.net The theoretical groundwork has been laid for the future development of competitive lateral flow assays for urinary PdG detection, which could further improve the reliability of home fertility monitoring. nih.govresearchgate.net

Table 2: Advancements in Lateral Flow Assays for Pregnanediol-3-Glucuronide (PdG) Detection

AdvancementDescriptionKey Performance MetricsReference
Time-Resolved Fluorescence Microsphere-Lateral Flow Immunochromatography (TRFM-LFIA)A competitive assay model utilizing fluorescence microspheres for enhanced sensitivity and quantitative detection of PdG.Linear Range: 30–2,000 ng/mL; Limit of Detection (LOD): 8.39 ng/mL. nih.gov
Competitive Immunoassay OptimizationFocuses on optimizing parameters like coating conjugate concentration and antibody dilution to improve sensitivity.Achieved an IC50 of 0.6 µg/L for progesterone in buffer. researchgate.net
Quantitative AnalysisUse of digital scanners and dedicated software to quantify the signal generated on the LFA strip.Allows for precise measurement of PdG concentration rather than a simple qualitative result. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a deeper insight into the role of PdG in health and disease, researchers are moving towards integrating data from various "omics" fields. This approach allows for a more comprehensive understanding of the metabolic pathways and genetic factors influencing PdG levels.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, offers a powerful tool for investigating the broader metabolic context of PdG. Highly sensitive and accurate analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the precise quantification of PdG in biological samples like serum and urine. nih.govunito.it These methods offer significant advantages over traditional enzyme immunoassays, including shorter analysis time, increased sensitivity and specificity, and simplified sample preparation. nih.govresearchgate.net

Metabolomics studies can identify changes in the levels of various metabolites, including PdG, that are associated with different physiological or pathological states. For instance, research has shown that serum PdG levels are significantly altered in pregnant women and patients with thyroid cancer compared to healthy controls. nih.gov By analyzing the complete metabolic profile, researchers can uncover novel insights into the biochemical pathways affected by changes in progesterone metabolism and identify potential new biomarkers for disease diagnosis and prognosis. researchgate.net

Mendelian randomization (MR) is a genetic epidemiology method that uses genetic variants as instrumental variables to investigate the causal relationship between an exposure (such as a specific metabolite level) and a disease outcome. nih.govfrontiersin.org This approach can overcome some of the limitations of traditional observational studies, such as confounding and reverse causation. bris.ac.uk

While specific MR studies focusing on PdG are not yet prevalent, the methodology holds significant promise for future research. By identifying genetic variants that are robustly associated with PdG levels, researchers could use MR to explore the causal effects of long-term variations in progesterone metabolism on the risk of developing various diseases, such as hormone-dependent cancers or cardiovascular conditions. youtube.com Two-sample MR, which utilizes summary data from separate genome-wide association studies (GWAS) for the exposure and the outcome, further enhances the feasibility and power of this approach. bris.ac.uknih.gov The application of MR to PdG research could provide strong evidence for causal associations and help identify potential targets for disease prevention and intervention.

Therapeutic Monitoring and Pharmacokinetic Research Utilizing Pregnanediol-3-Glucuronide

Beyond its role in fertility monitoring, PdG is emerging as a valuable marker in therapeutic settings, particularly for monitoring progesterone supplementation and understanding its pharmacokinetics. The non-invasive nature of urinary PdG measurement makes it an attractive alternative to blood sampling.

A prospective pilot study has explored the association between urinary PdG levels and pregnancy outcomes in women undergoing frozen embryo transfer (FET) cycles who received vaginal progesterone for luteal phase support. nih.govnih.gov Although this initial study did not find a significant association between spot urine PdG levels on the day of embryo transfer and pregnancy outcomes, it highlighted the potential for non-invasive monitoring. nih.govnih.gov The authors suggest that larger studies with standardized 24-hour urine collection are needed to fully assess the role of PdG in optimizing luteal phase support. nih.gov

Future pharmacokinetic research could utilize frequent urinary PdG measurements to better understand the absorption, distribution, metabolism, and excretion of both endogenous and exogenous progesterone. This could lead to more personalized and effective progesterone supplementation protocols in assisted reproductive technologies and other clinical contexts where progesterone therapy is indicated.

Exploration of Uncharted Physiological Roles and Pathological Associations

Pregnanediol-3-glucuronide (PdG), the principal urinary metabolite of progesterone, is a well-established biomarker for confirming ovulation and monitoring luteal phase function. rupahealth.comcreative-diagnostics.com However, emerging research is beginning to uncover its potential involvement in a wider array of physiological processes and its association with various pathological conditions beyond the reproductive cycle.

Current research primarily focuses on the direct correlation between urinary PdG levels and serum progesterone, making it a reliable, non-invasive tool for fertility awareness-based methods (FABMs) and the assessment of ovarian activity. nih.govglpbio.com Specific urinary excretion rates of PdG are used to distinguish between anovulatory cycles, ovulatory but infertile cycles, and fully fertile ovulatory cycles. frontiersin.org For instance, a urinary PdG level exceeding 5 μg/mL for three consecutive days can confirm ovulation with high specificity. nih.gov

While the role of PdG in reproductive health is significant, its broader physiological implications are an area of active investigation. Progesterone itself has known functions in embryogenesis and the maternal immune response, suggesting that its major metabolite, PdG, may also have undiscovered roles in these areas. rupahealth.comnih.gov Future research may explore whether PdG is simply an inactive byproduct or if it possesses its own biological activity, potentially influencing tissues and systems not traditionally associated with reproductive endocrinology.

Recent studies have started to shed light on the association between PdG levels and certain diseases. Low levels of PdG are linked with chronic anovulation, which is a known risk factor for female infertility, as well as endometrial and breast cancer. creative-diagnostics.com Furthermore, a 2020 study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) observed significantly lower serum PdG levels in patients with thyroid cancer compared to healthy controls, suggesting a potential, though not yet understood, link between progesterone metabolism and thyroid pathology. nih.gov Conversely, the same study noted elevated PdG levels in pregnant women, reinforcing its role in gestation. nih.gov

These findings open up new avenues for diagnostic and prognostic research. Further investigation is warranted to elucidate the mechanisms underlying these associations and to determine if monitoring PdG could be a valuable tool in the early detection or management of these conditions.

Table 1: Research Findings on Pathological Associations of Pregnanediol-3-glucuronide

Condition Associated PdG Level Potential Implication
Chronic Anovulation Low Indicator of ovulatory dysfunction, associated with infertility. creative-diagnostics.com
Endometrial Cancer Low (inferred from anovulation link) Potential biomarker for increased risk. creative-diagnostics.com
Breast Cancer Low (inferred from anovulation link) Potential biomarker for increased risk. creative-diagnostics.com
Thyroid Cancer Significantly down-regulated serum levels Possible, but unestablished, link to disease pathophysiology. nih.gov
Threatened Abortion / Ectopic Pregnancy Abnormally low May indicate insufficient progesterone production and increased risk. rupahealth.com

Ethical Considerations and Societal Impact of Advanced Pregnanediol-3-Glucuronide Research

The advancement of research into Pregnanediol-3-glucuronide (PdG) and its applications, particularly in at-home fertility monitoring, carries significant ethical and societal implications that warrant careful consideration.

Ethical Considerations: The ethical landscape of PdG research aligns with broader discussions in reproductive medicine and hormone-related studies. Key principles include:

Informed Consent and Autonomy: As with any medical testing, it is crucial that individuals using PdG tests, whether for clinical research or personal use, are fully informed about the capabilities and limitations of the technology. nih.govama-assn.org This includes understanding what the test measures (a metabolite of progesterone) and what it can and cannot definitively diagnose. rupahealth.com Respect for patient autonomy means ensuring that individuals can make informed decisions about their reproductive health based on accurate information. ama-assn.org

Privacy and Data Security: The increasing use of at-home fertility monitors that track PdG levels and sync with mobile applications raises concerns about data privacy. The sensitive nature of reproductive health data necessitates robust security measures to protect user information from unauthorized access or misuse.

Equity and Access: As new technologies based on PdG monitoring become available, it is important to consider equitable access. The cost and availability of these tests could create disparities, where only those with sufficient financial resources can benefit from the detailed insights they provide into their fertility. clinicaltrials.gov

Research Ethics: In clinical studies involving PdG, particularly those including pregnant individuals, ethical oversight is paramount. Historically, pregnant people have been excluded from research, leading to a lack of evidence to guide their care. who.int Future research on PdG in pregnancy must navigate the ethical complexities of including this population to ensure that potential benefits are realized while minimizing risks. who.int Furthermore, research involving hormone therapies related to progesterone must adhere to strict ethical standards to avoid unregulated and potentially harmful experimentation. researchgate.netnih.gov

Societal Impact: The societal impact of widespread PdG monitoring is multifaceted and largely positive, though potential downsides exist.

Empowerment and Health Literacy: At-home PdG testing empowers individuals by providing them with a convenient, non-invasive method to understand their menstrual cycle and confirm ovulation. clinicaltrials.gov This can increase health literacy and allow for more proactive management of reproductive health.

Reduced Burden of Infertility: For couples trying to conceive, accurately identifying the fertile window and confirming ovulation can reduce the emotional, physical, and financial strain associated with infertility. clinicaltrials.gov It provides a clearer picture of ovulatory function without the need for frequent and expensive clinical visits for blood tests or ultrasounds. clinicaltrials.gov

Support for Fertility Awareness-Based Methods (FABMs): PdG testing provides a key biomarker that enhances the effectiveness of FABMs for both achieving and avoiding pregnancy. nih.govfactsaboutfertility.org By providing a 100% specific confirmation of ovulation, it can help users of these methods more accurately identify the post-ovulatory infertile phase. factsaboutfertility.orgcore.ac.uk

Potential for Over-reliance and Anxiety: While empowering, there is a risk that over-reliance on hormonal data could lead to increased anxiety and stress, particularly if the results are ambiguous or not easily interpreted without clinical guidance. The psychological impact of intensive self-monitoring is an important consideration.

Q & A

Q. What are the standard methods for quantifying PDG in biological samples, and how do their sensitivities compare?

PDG is primarily measured using competitive ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . ELISA kits (e.g., Invitrogen™ PDG Competitive ELISA) offer sensitivities ranging from 0.180 ng/mL to 50 ng/mL , depending on the platform . LC-MS/MS provides higher specificity for distinguishing PDG from structurally similar metabolites, critical for studies requiring precise quantification . Urine and fecal extracts are common matrices, but protocols must account for matrix effects via sample dilution or extraction optimization .

Q. How is PDG validated as a biomarker for ovulation confirmation in clinical research?

A three-day threshold of >5 µg/mL urinary PDG is widely accepted to confirm ovulation, with 92.2% sensitivity and 100% specificity when compared to serum progesterone . Researchers should normalize PDG levels to creatinine to control for urinary dilution, particularly in longitudinal studies . Discrepancies between PDG and serum progesterone may arise due to metabolic variability, necessitating concurrent hormone profiling .

Q. What critical parameters should be validated when implementing PDG immunoassays?

Key validation metrics include:

  • Sensitivity : Lowest detectable concentration (e.g., 0.180 ng/mL for Arbor Assays DetectX® Kit) .
  • Specificity : Cross-reactivity testing against metabolites (e.g., 20α-Hydroxy-4-pregnen-3-one shows 119% cross-reactivity in some assays) .
  • Precision : Intra- and inter-assay coefficients of variation (<15% for clinical utility) .
  • Recovery rates : Assessed via spiked samples in complex matrices like fecal extracts .

Advanced Research Questions

Q. How can ELISA protocols be optimized for PDG detection in fecal or plasma samples?

Fecal extracts require solid-phase extraction to remove interfering lipids and bile acids, followed by dilution in assay buffer to mitigate matrix effects . For plasma, heat inactivation of binding proteins (e.g., albumin) improves antibody accessibility. Parallel analysis of spiked quality controls is recommended to validate recovery rates across batches .

Q. What statistical methods address inter-individual variability in longitudinal PDG studies?

Area-under-the-curve (AUC) analysis of daily PDG levels, normalized to creatinine, reduces noise from transient fluctuations . Mixed-effects models can account for cycle-specific variations, while PdG ratio algorithms (e.g., baseline-normalized ratios >3 for ≥3 days) improve anovulation detection .

Q. How do antibody cross-reactivity profiles impact PDG data interpretation?

Cross-reactivity with metabolites like 20α-Hydroxy-4-pregnen-3-one (119% in some assays) may overestimate PDG levels . Mitigation strategies include:

  • Orthogonal validation using LC-MS/MS.
  • Pre-analytical purification (e.g., immunoaffinity chromatography).
  • Reporting results as "PDG-equivalent" concentrations with disclaimers .

Q. What are the trade-offs between urinary PDG and serum progesterone for luteal phase analysis?

Urinary PDG reflects cumulative progesterone metabolism, offering non-invasive, frequent sampling advantages but lags serum progesterone by 24–36 hours . Serum progesterone provides real-time hormonal status but requires venipuncture. Combined measurement resolves discrepancies in cycles with delayed progesterone metabolism .

Q. How should researchers design studies to reconcile PDG discrepancies with ultrasound or LH surge data?

  • Synchronize PDG sampling with transvaginal ultrasound (gold standard for ovulation) .
  • Use LH surge timing to anchor PDG ratio calculations, reducing false negatives in anovulatory cycles .
  • Apply Fertility Indicator Equation (FIE) algorithms integrating PDG, E3G, and LH .

Q. What quality control measures ensure PDG assay consistency in multi-center trials?

  • Inter-laboratory calibration using shared reference materials.
  • Batch-specific validation of kit components (e.g., antibody lots) .
  • Inclusion of in-house urine controls to monitor assay drift .

Q. Can machine learning enhance PDG-based fertility prediction models?

Yes. Algorithms combining PDG-AUC , E3G-AUC , and three-fold PDG increases achieve >95% accuracy in luteal phase transition detection . Neural networks trained on multi-cycle PDG profiles improve ovulation prediction in women with irregular cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.